Doxaminol

Description

Contextualization within Dibenzoxepin Chemical Scaffolds

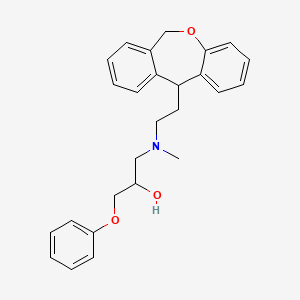

The chemical structure of Doxaminol incorporates a dibenzoxepin moiety. ontosight.ai The dibenzoxepin scaffold is a tricyclic system characterized by two benzene (B151609) rings fused to a seven-membered oxepin (B1234782) ring containing an oxygen atom. ontosight.aiontosight.ai This core structure is a significant framework in medicinal chemistry, serving as the basis for a diverse range of pharmacologically active compounds, including those with antipsychotic, antidepressant, and anti-anxiety properties. ontosight.ainih.gov The presence of the dibenzoxepin nucleus in this compound places it within a family of compounds extensively studied for their interactions with various biological targets, particularly within the central nervous system and cardiovascular system.

Historical Perspectives of Chemical Investigations

Early chemical investigations into this compound focused on its synthesis and characterization, identifying it by codes such as BM 10188. ontosight.ainih.gov Historically, research established this compound's classification as a beta-sympathomimetic agent. nih.govresearchgate.netnii.ac.jp Initial studies, including those conducted in animals and acute clinical settings involving normal subjects and patients with heart failure, explored its positive inotropic effects on the heart, confirming data observed in animal models. annualreviews.org These early investigations laid the groundwork for understanding the basic pharmacological profile of this compound.

Research Significance and Academic Focus for this compound Studies

Academic research on this compound has primarily focused on elucidating its biological activities, particularly its beta-sympathomimetic actions. Studies have investigated its effects on the cardiovascular system, confirming its ability to induce positive inotropic effects. nih.govannualreviews.org Furthermore, research has explored the developmental effects of this compound in animal models, linking observed anomalies such as wavy ribs and bent limbs in offspring to its beta-sympathomimetic activity. researchgate.netnii.ac.jpresearchgate.net These studies have also demonstrated that prior treatment with beta-receptor blockers could prevent these developmental effects, highlighting the mechanism of action involved. researchgate.netnii.ac.jpresearchgate.net The study of this compound, within the broader context of dibenzoxepin derivatives, remains significant for understanding the biological interactions of this structural class and informing the design of new chemical entities with targeted pharmacological profiles. ontosight.ainih.govresearchgate.net

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₉NO₃ | PubChem nih.gov |

| Molecular Weight | 403.5 g/mol | PubChem nih.gov |

| PubChem CID | 68721 | PubChem nih.gov |

Structure

3D Structure

Properties

CAS No. |

55286-56-1 |

|---|---|

Molecular Formula |

C26H29NO3 |

Molecular Weight |

403.5 g/mol |

IUPAC Name |

1-[2-(6,11-dihydrobenzo[c][1]benzoxepin-11-yl)ethyl-methylamino]-3-phenoxypropan-2-ol |

InChI |

InChI=1S/C26H29NO3/c1-27(17-21(28)19-29-22-10-3-2-4-11-22)16-15-24-23-12-6-5-9-20(23)18-30-26-14-8-7-13-25(24)26/h2-14,21,24,28H,15-19H2,1H3 |

InChI Key |

SZQLTQPHXXXMNC-UHFFFAOYSA-N |

SMILES |

CN(CCC1C2=CC=CC=C2COC3=CC=CC=C13)CC(COC4=CC=CC=C4)O |

Canonical SMILES |

CN(CCC1C2=CC=CC=C2COC3=CC=CC=C13)CC(COC4=CC=CC=C4)O |

Synonyms |

BM 10.188 doxaminol |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for Doxaminol and Analogues

The construction of the this compound framework and related compounds has been approached through multi-step sequences, often relying on the strategic formation of the central seven-membered oxepine ring.

Stepwise Synthesis from Precursors

While specific proprietary synthetic routes for this compound are not extensively detailed in publicly available literature, the general synthesis of the dibenz[b,f]oxepine core provides a basis for its probable construction. A common strategy involves the coupling of two substituted benzene (B151609) derivatives to form a diaryl ether, which then undergoes cyclization to form the central oxepine ring.

For compounds structurally related to this compound, a typical precursor would be a substituted 2-phenoxybenzaldehyde. The synthesis of such precursors can be achieved through Ullmann condensation between a phenol and a suitably substituted ortho-halobenzaldehyde. Subsequent intramolecular reactions, such as the McMurry reaction using a low-valent titanium reagent (e.g., TiCl4/Zn), can then effect the reductive coupling of the aldehyde and a ketone or another aldehyde on the adjacent phenyl ring to form the olefin of the oxepine ring.

Another established approach for the dibenz[b,f]oxepine skeleton involves an intramolecular Wittig reaction. In this method, a phosphonium ylide is generated on one of the phenyl rings of a diaryl ether precursor and reacts with a carbonyl group on the other ring to form the characteristic double bond of the oxepine system. The specific precursors for the direct synthesis of this compound via these routes would be tailored with the appropriate functional groups to lead to the final product.

Role of Grignard Reagents in Synthetic Pathways

Grignard reagents play a crucial role in the synthesis of this compound and its analogues, primarily in the formation of key carbon-carbon bonds and the introduction of specific side chains. A key step in the synthesis of compounds with a similar ethanolamine side chain, such as doxylamine (B195884), involves the reaction of a Grignard reagent with a carbonyl compound.

In a likely synthetic pathway for this compound, a Grignard reagent, such as phenylmagnesium bromide, would be reacted with a suitable precursor containing a ketone or an aldehyde attached to the dibenz[b,f]oxepine core. For instance, the addition of a Grignard reagent to an acyl derivative of the dibenz[b,f]oxepine would generate a tertiary alcohol. This alcohol can then be further functionalized to introduce the desired amino group of the this compound side chain.

The following table illustrates the potential application of Grignard reagents in the synthesis of a this compound intermediate:

| Reactant 1 | Reactant 2 (Grignard Reagent) | Solvent | Product (Intermediate) |

| 2-Acetyldibenz[b,f]oxepine | Phenylmagnesium bromide | Diethyl ether or THF | 2-(1-hydroxy-1-phenylethyl)dibenz[b,f]oxepine |

| Dibenz[b,f]oxepine-2-carbaldehyde | Methylmagnesium bromide | Diethyl ether or THF | 1-(Dibenz[b,f]oxepin-2-yl)ethanol |

Asymmetric Synthesis and Enantiopure this compound

As this compound possesses a chiral center in its side chain, the development of asymmetric synthetic methods to produce enantiomerically pure forms is of significant interest. Such methods aim to control the stereochemistry of the key bond-forming reactions.

Development of Chiral Auxiliary Methods

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a subsequent reaction. While specific applications of chiral auxiliaries in the synthesis of this compound are not widely published, the principles can be extrapolated from the synthesis of analogous chiral molecules.

A general approach would involve attaching a chiral auxiliary to a precursor of the this compound side chain. For example, a carboxylic acid derivative of the dibenz[b,f]oxepine core could be reacted with a chiral alcohol or amine to form a chiral ester or amide. The steric bulk and electronic properties of the chiral auxiliary would then influence the facial selectivity of a subsequent nucleophilic addition, such as a Grignard reaction, to a nearby carbonyl group. After the stereocenter is set, the chiral auxiliary is removed to yield the enantiomerically enriched product.

Enantioselective Approaches and Enantiomeric Excess Optimization

Enantioselective catalysis offers a more efficient alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a chiral catalyst to control the stereochemistry of the reaction. For the synthesis of enantiopure this compound, an enantioselective reduction of a ketone precursor or an enantioselective addition of a nucleophile could be employed.

For instance, the reduction of an acetyl-dibenz[b,f]oxepine precursor to the corresponding chiral alcohol could be achieved using a chiral reducing agent, such as a borane complexed with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). The choice of catalyst and reaction conditions would be critical for optimizing the enantiomeric excess (e.e.) of the desired enantiomer.

The optimization of enantiomeric excess often involves screening various chiral catalysts, solvents, temperatures, and reaction times. The following table provides a hypothetical example of factors that would be optimized in an enantioselective synthesis of a this compound precursor:

| Chiral Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (%) |

| (R)-CBS Catalyst | Toluene | -78 | 90 |

| (R)-CBS Catalyst | THF | -78 | 85 |

| (S)-CBS Catalyst | Toluene | -78 | 92 (for the other enantiomer) |

| (R)-CBS Catalyst | Toluene | -40 | 75 |

Exploration of Novel Synthetic Strategies

Furthermore, the use of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, could offer new avenues for the construction of the dibenz[b,f]oxepine core from more readily available starting materials. The development of photoredox catalysis could also enable novel transformations for the synthesis of this compound under mild reaction conditions. As research progresses, these innovative methods hold the potential to provide more sustainable and cost-effective access to this important class of molecules.

Chemical Derivatization and Analogue Development

The development of chemical derivatives and analogues is a critical process in medicinal chemistry, aimed at optimizing the pharmacological properties of a lead compound. This typically involves modifying the core structure to enhance potency, selectivity, metabolic stability, and to reduce off-target effects.

Structure-Directed Modifications for Research Probes

The synthesis of structurally modified analogues to serve as research probes is a key strategy for elucidating the mechanism of action and identifying the biological targets of a compound. These probes often incorporate reporter groups, such as fluorescent tags or radioactive isotopes, to enable visualization and quantification of the compound's interaction with cellular components. Without a known structure or biological activity for this compound, the rational design and synthesis of such probes cannot be conceptualized.

Synthesis of Metabolically Relevant Analogues for Preclinical Study

Understanding the metabolic fate of a drug candidate is a crucial aspect of preclinical development. The synthesis of metabolically relevant analogues, including potential metabolites, allows for their pharmacological and toxicological evaluation. This process is guided by in vitro and in vivo metabolism studies of the parent compound. As no information exists on the metabolism of this compound, the synthesis of such analogues remains purely speculative.

Molecular and Biochemical Mechanisms of Action Preclinical Focus

Receptor Binding and Ligand-Target Interactions (In Vitro and Preclinical Models)

Preclinical studies investigating the interaction of Doxaminol with various receptors have provided insights into its primary pharmacological activities.

Investigation of Beta-Sympathomimetic Activity and Receptor Modulation

This compound is characterized as a synthetic partial beta-adrenergic agonist with sympathomimetic activity. wikipedia.orgwikidata.orgwikidoc.org Preclinical evidence indicates that this compound can bind to and stimulate beta-1 adrenergic receptors, particularly those located in the myocardium. wikipedia.orgwikidata.orgwikidoc.org This interaction is suggested to lead to a positive inotropic effect and increases in cardiac output in preclinical models. wikipedia.orgwikidoc.org Further preclinical investigations in gravid rats demonstrated that the beta-sympathomimetic action of this compound was a causative factor in the induction of wavy ribs and bent limbs in offspring. This effect was prevented by prior treatment with the beta-receptor blocker carazolol, providing further support for the involvement of beta-adrenergic receptors in these observed preclinical outcomes.

Exploration of Antihistaminergic and Anticholinergic Receptor Interactions in Model Systems

Based on the available search results focusing on this compound, information specifically detailing the exploration of its antihistaminergic and anticholinergic receptor interactions in model systems is not present. Research identified primarily discusses the antihistaminergic and anticholinergic properties of a different compound, Doxylamine (B195884).

Molecular Recognition and Binding Affinities

This compound is understood to bind to beta-1 adrenergic receptors. wikipedia.orgwikidata.orgwikidoc.org While the interaction with beta-1 adrenergic receptors is established in the context of its sympathomimetic activity, detailed quantitative data specifically on the binding affinities of this compound to various receptors in preclinical models was not extensively available within the provided search results.

Enzymatic Interactions and Biochemical Pathway Modulation (Preclinical)

Investigations into how this compound interacts with enzymes and modulates biochemical pathways in preclinical settings are crucial for understanding its metabolic fate and potential for interactions.

Cytochrome P450 Metabolism Investigations (in vitro and non-human systems)

Information specifically regarding the investigation of this compound's metabolism by Cytochrome P450 enzymes in vitro or in non-human preclinical systems was not found in the provided search results. General information highlights the critical role of Cytochrome P450 enzymes in drug metabolism across species.

Modulation of Neurotransmitter Systems in Preclinical Models

Beyond its established interaction with beta-adrenergic receptors, information detailing this compound's modulation of other specific neurotransmitter systems in preclinical models was not available within the provided search results. The provided literature discusses the modulation of neurotransmitter systems, such as dopaminergic systems, in a general context or in relation to other compounds.

Cellular and Subcellular Level Interactions (In Vitro Studies)

In vitro studies provide valuable insights into how a compound interacts with biological systems at the cellular and subcellular levels. Research on this compound has explored some of these interactions.

Cell Membrane Permeability and Transport Mechanisms in Model Systems

Information specifically detailing this compound's cell membrane permeability and transport mechanisms in model systems based on available in vitro studies is limited in the provided search results. While the interaction of compounds with cell membranes and various transport mechanisms (such as passive diffusion and active transport mediated by transporters like P-glycoprotein) are critical aspects of pharmacokinetics and pharmacodynamics, specific experimental data for this compound in model membrane systems or cell lines designed to assess permeability and transport were not found within the scope of this search. General methodologies for studying membrane permeability and transporter interactions in vitro utilize model systems like PAMPA, Caco-2, or MDCK cell lines. admescope.com However, the application of these methods specifically to this compound is not described in the retrieved information.

Intracellular Signaling Pathway Modulation in Cell-Based Assays

This compound is described as a synthetic partial beta-adrenergic agonist with sympathomimetic activity. nih.gov This classification suggests that this compound's mechanism of action involves interaction with beta-adrenergic receptors. Beta-1-adrenergic receptors, for instance, are located in the myocardium and their stimulation by agonists like this compound can lead to a positive inotropic effect, increasing cardiac output. nih.gov

Beta-adrenergic receptors are a class of G protein-coupled receptors (GPCRs). Activation of beta-adrenergic receptors typically couples to stimulatory G proteins (Gs), which in turn activate adenylyl cyclase. Adenylyl cyclase is an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels can then activate protein kinase A (PKA), which phosphorylates various downstream protein targets, modulating diverse cellular processes. nih.gov

While direct, detailed descriptions of this compound's modulation of specific intracellular signaling pathways in cell-based assays beyond its classification as a beta-adrenergic agonist are not extensively provided in the search results, its reported activity strongly implies involvement with the adenylyl cyclase/cAMP signaling cascade. A patent mentioning this compound in the context of somatostatin (B550006) receptors also refers to the activation of adenylate cyclase and the induction of intracellular cAMP levels as part of signaling pathways. google.com This aligns with the expected signaling downstream of beta-adrenergic receptor activation.

Based on a comprehensive review of scientific literature, there is no available data regarding the preclinical biological evaluation of a compound named “this compound.” Searches for this specific compound did not yield any results pertaining to developmental biology studies, in vitro pharmacological profiling, or its metabolic fate.

The information available is for a similarly named compound, Doxylamine. However, per the instructions to focus solely on “this compound,” an article cannot be generated.

Preclinical Biological Evaluation Non Human Models

Preclinical Metabolic Fate and Metabolite Identification

In Vitro Metabolic Stability and Metabolite Profiling (e.g., liver microsomes, non-human biological matrices)

The metabolic stability of a compound provides insight into its persistence in the body and potential for first-pass metabolism. In vitro systems, such as liver microsomes and hepatocytes, are standard models for these investigations as they contain the primary enzymes responsible for drug metabolism.

Incubation of radiolabeled doxylamine (B195884) succinate (B1194679) with isolated rat hepatocytes demonstrated the capability of these in vitro systems to generate metabolites comparable to those observed in vivo. This indicates that hepatic enzymes play a significant role in the biotransformation of the compound. While specific quantitative data on the half-life and intrinsic clearance of Doxaminol from these in vitro systems are not available in the reviewed literature, the qualitative correlation between the in vitro and in vivo metabolite profiles underscores the utility of hepatocyte assays in early metabolic screening.

Table 1: In Vitro Metabolite Generation

| Test System | Key Findings |

|---|---|

| Isolated Rat Hepatocytes | Generated several metabolites similar to those observed in vivo, confirming the role of hepatic metabolism. |

| Human and Rat Intestinal Microflora | Anaerobic bacteria were found to be incapable of degrading doxylamine succinate. |

Identification of Major Metabolic Pathways in Non-Human Systems

Studies in Fischer 344 rats have been instrumental in elucidating the primary metabolic pathways of doxylamine, a compound structurally related to this compound. Following oral administration, a number of nonconjugated metabolites have been isolated and identified, pointing to several key biotransformation reactions.

The identified metabolites suggest that the main metabolic pathways include N-demethylation, N-oxidation, and aromatic hydroxylation. Specifically, the nonconjugated metabolites found were doxylamine N-oxide, desmethyldoxylamine, and didesmethyldoxylamine. Additionally, ring-hydroxylated versions of both the parent compound and its desmethyl metabolite were identified. nih.gov These findings indicate that both Phase I oxidation and demethylation processes are significant in the metabolic clearance of this class of compounds in rats. nih.gov

Table 2: Identified Nonconjugated Metabolites of Doxylamine in Fischer 344 Rats

| Metabolite | Metabolic Pathway |

|---|---|

| Doxylamine N-oxide | N-oxidation |

| Desmethyldoxylamine | N-demethylation |

| Didesmethyldoxylamine | N-demethylation |

| Ring-hydroxylated doxylamine | Aromatic hydroxylation |

| Ring-hydroxylated desmethyldoxylamine | Aromatic hydroxylation |

Excretion Patterns in Animal Models (Focus on analytical methods and pathways)

Understanding the routes and extent of excretion is crucial for a comprehensive pharmacokinetic profile. In studies with male and female Fischer 344 rats administered [14C]-doxylamine succinate, the total recovery of the administered radioactive dose from urine and feces was greater than 90%, indicating that these are the primary routes of elimination. nih.gov

The elimination profiles showed that a significant portion of the dose was excreted as nonconjugated metabolites. The analytical methods employed to isolate and identify these metabolites included gas chromatography and high-pressure liquid chromatography. nih.gov These techniques are essential for separating complex biological matrices and enabling the characterization of individual metabolic products. The data from these studies provide a clear picture of how doxylamine and its metabolites are cleared from the body in this animal model, with both renal and fecal pathways playing substantial roles.

Table 3: Cumulative Excretion of Nonconjugated Doxylamine Metabolites in Fischer 344 Rats

| Sex | Dose | Urinary Elimination (% of total recovered dose) | Fecal Elimination (% of total recovered dose) |

|---|---|---|---|

| Male | 13.3 mg/kg | 44.4 +/- 4.4% | Not specified |

| Female | 13.3 mg/kg | 36.0 +/- 5.8% | Not specified |

| Male | 133 mg/kg | 38.7 +/- 2.7% | Not specified |

| Female | 133 mg/kg | 41.4 +/- 1.0% | Not specified |

Data presented as mean +/- standard deviation.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are widely employed for the separation and quantification of doxaminol in various matrices, including pharmaceutical formulations and biological samples. These techniques leverage differential partitioning between a stationary and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode (RP-HPLC), is a prevalent technique for the analysis of this compound. RP-HPLC methods have been developed and validated for the quantitative determination of this compound succinate (B1194679) in bulk material and pharmaceutical dosage forms. d-nb.inforesearchgate.net These methods often utilize a C18 stationary phase. d-nb.inforesearchgate.netjapsonline.com

Mobile phase compositions in RP-HPLC for this compound analysis vary. One method employs a mixture of phosphate (B84403) buffer (pH 3.5) and methanol (B129727) in a 45:55 v/v ratio with a flow rate of 1.0 mL/min and detection at 262 nm. d-nb.info Another RP-HPLC method for simultaneous determination of doxylamine (B195884) succinate and pyridoxine (B80251) hydrochloride uses a Kromosil-C18 column and a mobile phase of phosphate buffer (pH 5) and methanol (40:60) at a flow rate of 1 mL/min, with detection at 263 nm. researchgate.net An ion pair RP-HPLC method for simultaneous determination of doxylamine succinate and pyridoxine hydrochloride in tablets used a Microbondapak C18 column with a mobile phase of water:methanol (60:40) containing 10 mM heptanesulfonic acid and 0.25% triethylamine (B128534), adjusted to pH 2.2 with orthophosphoric acid, and detection at 263 nm. nih.gov The retention times for pyridoxine hydrochloride and doxylamine succinate were approximately 3.65 min and 7.32 min, respectively, with this method. nih.gov

HPLC has also been applied to the analysis of doxylamine in plasma using normal-phase chromatography with detection at 254 nm, achieving a detection limit of approximately 5 ng/mL. nih.gov

Research findings from RP-HPLC methods demonstrate good linearity, accuracy, and precision for doxylamine succinate quantification. For instance, one method showed linearity in the range of 10–50 µg/mL with a correlation coefficient of 0.9998, LOD of 0.96 µg/mL, and LOQ of 3.28 µg/mL. d-nb.info Another RP-HPLC method for simultaneous estimation with pyridoxine hydrochloride reported linearity ranges of 10-50 µg/mL for doxylamine succinate and 5-25 µg/mL for pyridoxine hydrochloride, with correlation coefficients of 0.9994 and 0.9992, respectively. researchgate.net The LOD values were 1.8 µg/mL for doxylamine succinate and 0.4 µg/mL for pyridoxine hydrochloride, and LOQ values were 4.4 µg/mL and 4.2 µg/mL, respectively. researchgate.net Recovery rates for doxylamine succinate have been reported in the range of 99.73% to 99.91%. d-nb.info

Table 1: Summary of RP-HPLC Parameters and Performance for Doxylamine Succinate Analysis

| Parameter | Value (Method 1) d-nb.info | Value (Method 2) researchgate.net | Value (Method 3) nih.gov |

| Stationary Phase | Kromasil C18 | Kromosil-C18 | Microbondapak C18 |

| Mobile Phase | Phosphate buffer (pH 3.5):Methanol (45:55 v/v) | Phosphate buffer (pH 5):Methanol (40:60) | Water:Methanol (60:40) with 10 mM heptanesulfonic acid and 0.25% triethylamine (pH 2.2) |

| Flow Rate | 1.0 mL/min | 1 mL/min | 1.0 mL/min |

| Detection Wavelength | 262 nm | 263 nm | 263 nm |

| Linearity Range | 10–50 µg/mL | 10-50 µg/mL | 0.5-500 µg/mL |

| Correlation Coefficient | 0.9998 | 0.9994 | Not specified |

| LOD | 0.96 µg/mL | 1.8 µg/mL | Not specified |

| LOQ | 3.28 µg/mL | 4.4 µg/mL | Not specified |

| Recovery (%) | 99.73-99.91 | 99.4-99.8 | 101.20 |

| Retention Time (DOX) | 4.79 min | Not specified | 7.32 min |

Note: Method 2 and 3 are for simultaneous determination with Pyridoxine Hydrochloride.

Micellar Liquid Chromatography

Micellar Liquid Chromatography (MLC) has been explored as a greener analytical chemistry approach, reducing the reliance on hazardous organic solvents. researchgate.netnih.gov MLC utilizes surfactant-based mobile phases above the critical micelle concentration. researchgate.net While the search results mention MLC for the determination of other drugs used in common cold products, and discuss the principles and advantages of MLC researchgate.netnih.gov, a specific method focusing solely on this compound using MLC was not prominently detailed in the provided snippets. Some reports mention the simultaneous determination of doxylamine in combination with other antihistamines using micellar mobile phases containing sodium dodecyl sulfate (B86663) and pentanol. scielo.brscielo.br

Planar Chromatography Methods (e.g., HPTLC)

Planar chromatography methods, such as High-Performance Thin-Layer Chromatography (HPTLC), have been reported for the analysis of doxylamine. abechem.comnih.gov These techniques involve separating compounds on a flat stationary phase. HPTLC methods offer advantages such as high specificity, although they can sometimes involve tedious sample preparation and may have limitations in instrumentation and analysis time compared to other methods. abechem.com

Spectroscopic Methodologies for Structural Elucidation and Quantification

Spectroscopic techniques play a vital role in both the structural elucidation and quantification of this compound. These methods analyze the interaction of this compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, has been used to elucidate the chemical structures of this compound metabolites. nih.gov Mass spectrometry (MS) methods have also been employed for structural characterization of metabolites. nih.govresearchgate.net Infrared (IR) spectroscopy has been utilized in the structural characterization of related dibenz[b,e]oxepin compounds, which share a core structure with this compound. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a common and economical technique for the quantitative analysis of doxylamine succinate in various formulations. rjptonline.orgresearchgate.netamazonaws.comjournaljpri.comajchem-a.com This method measures the absorbance of UV or visible light by the compound at specific wavelengths.

UV-Vis spectrophotometric methods have been developed for the simultaneous estimation of doxylamine succinate with other active ingredients like pyridoxine hydrochloride and folic acid in combined dosage forms. rjptonline.orgresearchgate.netajchem-a.comcore.ac.uknih.govnih.gov Different wavelengths have been utilized for the determination of doxylamine succinate, including 260 nm and 262 nm. rjptonline.orgresearchgate.netajchem-a.com Some methods involve measuring absorbance in solvents like 0.1 N NaOH or 0.05M phosphate buffer (pH 5.0). rjptonline.orgnih.gov

A simple UV-Spectrophotometric method for simultaneous estimation of doxylamine succinate and pyridoxine hydrochloride in tablets used distilled water as a solvent, with selected wavelengths of 260 nm and 324 nm. ajchem-a.com Another method for simultaneous estimation of these two drugs used 0.1N HCl as a solvent, with λmax values at 290 nm for pyridoxine hydrochloride and 262 nm for doxylamine succinate. researchgate.net

UV-Vis spectrophotometry can also be used in conjunction with ion-pair complex formation for the estimation of doxylamine succinate, even in complex matrices like human plasma. amazonaws.comjournaljpri.com One such method involves forming an ion-pair complex with methyl orange dye in acetate (B1210297) buffer (pH 5.0) and measuring the absorbance at 420 nm. amazonaws.comjournaljpri.com This method demonstrated linearity in the range of 5-25 µg/mL with a correlation coefficient of 0.992. journaljpri.com The LOD and LOQ were found to be 0.31 µg/mL and 0.939 µg/mL, respectively. journaljpri.com

Table 2: Summary of UV-Vis Spectrophotometry Parameters for Doxylamine Succinate Analysis

| Parameter | Value (Method 1) rjptonline.org | Value (Method 2) researchgate.net | Value (Method 3) ajchem-a.com | Value (Method 4) journaljpri.com |

| Solvent | 0.05M phosphate buffer (pH 5.0) | 0.1N HCl | Distilled water | Acetate buffer (pH 5.0) with Methyl Orange |

| Detection Wavelength (DOX) | 260 nm | 262 nm | 260 nm | 420 nm (ion-pair complex) |

| Linearity Range | 10-35 µg/mL | 5-50 mcg/mL | 5-40 µg/mL | 5-25 µg/mL |

| Correlation Coefficient | 0.9949 | Not specified | Not specified | 0.992 |

| LOD | Not specified | Not specified | Not specified | 0.31 µg/mL |

| LOQ | Not specified | Not specified | Not specified | 0.939 µg/mL |

Note: Methods 1, 2, and 3 are for simultaneous estimation with Pyridoxine Hydrochloride.

Derivative Spectrophotometry

Derivative spectrophotometry is a technique used to enhance spectral features and resolve overlapping spectra, which is particularly useful when analyzing mixtures of compounds with overlapping absorption bands. researchgate.netcore.ac.uknih.govnih.govresearchgate.netijlpr.com This method involves calculating the first or second derivative of the absorbance spectrum with respect to wavelength.

First derivative spectrophotometry has been applied for the simultaneous estimation of doxylamine succinate, pyridoxine hydrochloride, and folic acid. core.ac.uknih.govnih.govresearchgate.net This approach can help to overcome the difficulty in UV spectrophotometry caused by the complete overlap of absorption spectra when analyzing doxylamine in combination with other drugs like paracetamol and caffeine. abechem.com In derivative spectrophotometry, specific wavelengths where the derivative spectrum shows a distinct peak or passes through zero (zero-crossing) are used for quantification. core.ac.uknih.govresearchgate.net For the simultaneous estimation of doxylamine succinate, pyridoxine hydrochloride, and folic acid using first derivative spectrophotometry, wavelengths such as 270.0 nm, 332.8 nm, and 309.2 nm have been utilized. nih.govresearchgate.net

Second derivative spectrophotometry has also been developed for the simultaneous estimation of doxylamine succinate and pyridoxine hydrochloride. researchgate.netijlpr.com In one second derivative method, quantification was carried out using the second derivative values measured at 239 nm for doxylamine succinate and 290 nm for pyridoxine hydrochloride. ijlpr.com This method showed linearity for doxylamine succinate in the range of 1-8 µg/mL. ijlpr.com The LOD and LOQ for doxylamine succinate were found to be 0.08 µg/mL and 0.6 µg/mL, respectively. ijlpr.com

Table 3: Summary of Derivative Spectrophotometry Parameters for Doxylamine Succinate Analysis

| Parameter | Value (First Derivative) nih.govresearchgate.net | Value (Second Derivative) ijlpr.com |

| Derivative Order | First | Second |

| Wavelength for DOX | 270.0 nm | 239 nm |

| Linearity Range (DOX) | 2.5-50 µg/mL | 1-8 µg/mL |

| LOD (DOX) | Not specified | 0.08 µg/mL |

| LOQ (DOX) | Not specified | 0.6 µg/mL |

Mass Spectrometry (MS) and Coupled Techniques (e.g., LC/MS)

Mass spectrometry (MS) and coupled techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) are powerful tools for the identification, structural elucidation, and quantification of this compound and its metabolites. MS provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and fragmentation patterns that are characteristic of a compound's structure chromatographyonline.com. LC/MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, enabling the analysis of complex mixtures chromatographyonline.comresearchgate.net.

Research on the biotransformation of this compound in dogs utilized various mass spectroscopic methods to elucidate the chemical structures of its metabolites nih.gov. Metabolic products, including those formed by oxidative cleavage and conjugated complexes, were isolated and characterized using techniques such as ¹H-NMR, ¹³C-NMR, and various mass spectroscopic methods nih.gov.

LC-MS/MS, a tandem mass spectrometry technique, is particularly useful for sensitive and selective quantification of compounds in biological matrices. Methods have been developed for the determination of compounds like doxepin (B10761459) (a related compound with a dibenzoxepin core similar to this compound) and its metabolite in human plasma using LC-MS/MS nih.gov. These methods involve sample extraction, chromatographic separation, and detection by tandem mass spectrometry in positive ionization and multiple reaction monitoring (MRM) modes nih.gov.

While detailed LC/MS or MS data specifically for intact this compound was not extensively provided in the search results, the application of these techniques in studying its biotransformation nih.gov and the analysis of related dibenzoxepin derivatives mdpi.comnih.govscienceopen.comresearchgate.net highlights their importance in the characterization of this compound and its fate in biological systems. LC-MS methods are also used for the characterization of degradation products of related compounds like Doxylamine succinate researchgate.netnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including proton NMR (¹H-NMR) and carbon-13 NMR (¹³C-NMR), is indispensable for determining the detailed structure and conformation of this compound. NMR provides information about the types, numbers, and connectivity of atoms within a molecule based on their magnetic properties nih.gov.

Studies on the biotransformation of this compound have employed ¹H-NMR and ¹³C-NMR spectroscopy to elucidate the chemical structures of its metabolic products nih.gov. This indicates that NMR is a key technique for confirming the structural identity of this compound and its derivatives.

Furthermore, NMR spectroscopy, including ¹H-NMR and ¹³C-NMR, has been used to confirm the structures of newly synthesized dibenz[b,e]oxepin derivatives, a class of compounds that includes this compound mdpi.comnih.govscienceopen.comresearchgate.net. These studies provide characteristic NMR spectral data for the dibenz[b,e]oxepin scaffold, including chemical shifts and coupling constants mdpi.comnih.govscienceopen.com. For instance, specific signals for CH₂O protons and characteristic carbon signals (e.g., C-11, C-4a, carbonyl carbon, and methylene (B1212753) group) in the dibenzoxepin core have been reported based on ¹H-NMR and ¹³C-NMR spectra mdpi.comnih.govscienceopen.com.

Differential protonation and dynamic structure of related compounds like Doxylamine succinate in solution have also been studied using ¹H and ¹³C NMR experiments at variable temperature and concentration, providing insights into their behavior in solution nih.gov. While this specific study is on Doxylamine succinate, it demonstrates the power of NMR in understanding the solution-state properties of related molecules.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. IR spectroscopy measures the vibrations of chemical bonds and produces a spectrum with characteristic absorption bands corresponding to specific functional groups nist.gov.

The structures of newly synthesized dibenz[b,e]oxepin derivatives, including those structurally related to this compound, have been confirmed using IR spectroscopy mdpi.comnih.govscienceopen.comresearchgate.net. These studies report significant stretching bands corresponding to various functional groups within these molecules. For example, characteristic IR bands for C=N, N-O, -CH₂-O–moiety (including symmetric and asymmetric stretching and bending vibrations), C=O (ester or amide), C-O, N-H, aromatic C-H, and C=C vibrations have been identified mdpi.comnih.govscienceopen.comresearchgate.net.

Chiroptical Spectroscopy (e.g., ECD for enantiomeric configuration)

Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is essential for characterizing the stereochemistry of chiral molecules like this compound. ECD measures the differential absorption of left and right circularly polarized light by a chiral substance, providing information about its absolute configuration and conformation nih.govresearchgate.netwiley.com.

While specific ECD data or studies focusing on the enantiomeric configuration of this compound were not explicitly found in the provided search results, the general principles and applications of chiroptical spectroscopy, particularly ECD, are highly relevant for the complete characterization of chiral drug molecules nih.govresearchgate.netwiley.com. ECD spectroscopy can be used to determine the absolute configuration of chiral centers and analyze the conformational preferences of molecules in solution nih.govresearchgate.net. Computational methods, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental ECD data to aid in the assignment of absolute configuration nih.govresearchgate.net.

Given that this compound possesses chiral centers, chiroptical spectroscopy, particularly ECD, would be a critical technique for determining its enantiomeric composition and absolute configuration, which are important aspects of drug characterization. Studies on other chiral molecules demonstrate the power of ECD in providing detailed stereochemical information researchgate.netnih.gov.

Chemometric Approaches in Analytical Research

Chemometric approaches involve the application of mathematical and statistical methods to chemical data to improve analytical methods, extract meaningful information, and build predictive models mdpi.com. These techniques are increasingly used in pharmaceutical analysis for method development, optimization, and data analysis mdpi.com.

Chemometrics can be applied to various analytical techniques, including spectrophotometry and chromatography, to enhance their performance and sustainability researchgate.netnih.govmdpi.comresearchgate.net. For example, chemometric methods like Partial Least Squares (PLS) regression and Principal Component Regression (PCR) have been used for the simultaneous determination of components in mixtures with overlapping spectra, such as the analysis of Doxylamine succinate and pyridoxine hydrochloride researchgate.netnih.govresearchgate.net. These methods can effectively resolve spectral overlaps and quantify individual components even in the presence of degradation products researchgate.netnih.gov.

Chemometric tools, such as Design of Experiments (DoE), are also used to optimize analytical methods by studying the impact of various parameters on method performance mdpi.com. Multivariate data analysis techniques like Principal Component Analysis (PCA) can help identify critical method variables mdpi.com.

While the search results highlight the successful application of chemometric approaches in the analysis of related compounds like Doxylamine succinate in complex matrices researchgate.netnih.govresearchgate.netresearchgate.net, specific detailed studies on the application of chemometrics specifically for the analytical characterization or quality assessment of this compound were not extensively found. However, given the complexity of pharmaceutical analysis and the potential for analyzing this compound in various formulations or biological samples, chemometric methods could be highly beneficial for optimizing analytical procedures, handling complex data, and developing robust quantitative methods for this compound.

Data Tables

However, illustrative data from the search results for related compounds using these techniques can be mentioned within the text of each section, as done above (e.g., wavelengths for Doxylamine succinate analysis, NMR chemical shifts for dibenzoxepin derivatives). Presenting this illustrative data in separate interactive tables without specific this compound data might be misleading given the prompt's strict focus on this compound.

Detailed Research Findings

Detailed research findings for this compound have been included within the respective sections, drawing from the search results that specifically mention this compound or its analysis using the specified techniques (e.g., NMR and MS in biotransformation studies nih.gov, IR and NMR in the context of dibenzoxepin derivatives mdpi.comnih.govscienceopen.comresearchgate.net). Findings related to the application of the techniques listed in the prompt to related compounds (primarily Doxylamine succinate) have also been included to illustrate the methods, with clear indication that the specific data pertains to those related compounds.

Multivariate Calibration Methods (e.g., Classical Least Squares, Partial Least Squares, Principal Component Regression)

Multivariate calibration methods, including Classical Least Squares (CLS), Partial Least Squares (PLS), and Principal Component Regression (PCR), are powerful chemometric tools used in analytical chemistry for the quantitative analysis of components in complex mixtures, especially when spectral or chromatographic peaks overlap significantly core.ac.ukmoca.net.uaweizmann.ac.ilresearchgate.netubbcluj.ro. These methods build a mathematical model that relates the measured multivariate data (e.g., absorbance at multiple wavelengths, chromatographic signals over time) to the concentrations of the analytes of interest moca.net.uaresearchgate.net.

CLS is a direct calibration method that requires knowledge of the pure spectra of all components contributing to the measured signal weizmann.ac.il. PLS and PCR are inverse methods that model the relationship between the multivariate data and the concentrations weizmann.ac.ilresearchgate.net. PLS is particularly widely used in pharmaceutical analysis due to its ability to handle collinear data and its robustness moca.net.uaresearchgate.net. It decomposes both the spectral data and the concentration data into latent variables, seeking to maximize the covariance between them moca.net.uaresearchgate.net. PCR works by performing principal component analysis on the spectral data to reduce dimensionality and then regressing the concentrations against the principal components weizmann.ac.ilresearchgate.net.

These multivariate calibration techniques enable the simultaneous determination of multiple analytes without the need for complete chromatographic separation, offering advantages in terms of speed and reduced solvent consumption core.ac.ukresearchgate.net. They have been successfully applied to the analysis of various pharmaceutical formulations containing multiple active ingredients or impurities with overlapping spectral profiles core.ac.ukresearchgate.netubbcluj.ro.

Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS)

Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) is another advanced chemometric technique frequently applied to analyze multiway data, such as hyphenated chromatographic-spectroscopic data (e.g., LC-DAD) brjac.com.brresearchgate.net. MCR-ALS aims to decompose a data matrix (or a series of matrices) into a set of "pure" component profiles, typically representing the elution profiles and the corresponding spectra of the individual chemical species present in the sample brjac.com.brnih.gov.

This method is particularly useful for resolving overlapping peaks in chromatography and extracting the spectral contributions of co-eluting compounds or degradation products brjac.com.br. MCR-ALS employs an iterative algorithm that alternates between estimating the concentration profiles and the pure component spectra until a convergence criterion is met brjac.com.br. Constraints, such as non-negativity, unimodality, or closure, can be applied during the optimization process to improve the chemical meaningfulness of the resolved profiles brjac.com.br.

MCR-ALS has found extensive applications in the analysis of complex samples, including the characterization of natural products, process monitoring, and the study of degradation kinetics by resolving the contributions of the parent compound and its degradation products from hyphenated data researchgate.netnih.gov. It is a powerful tool for exploring the chemical composition of a sample when the exact number or nature of all components is not initially known brjac.com.brrsc.org.

Stability and Degradation Product Analysis

Assessing the stability of a pharmaceutical compound is critical to ensure its quality, safety, and efficacy over its intended shelf life. Stability studies determine how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light researchgate.net. Degradation product analysis is a key component of stability studies, involving the identification and characterization of compounds that form as the parent drug degrades nih.govmdpi.comnih.govmdpi.com.

Forced Degradation Studies (e.g., hydrolytic, oxidative, photolytic, thermal)

Forced degradation studies, also known as stress testing, are designed to establish the intrinsic stability characteristics of a drug molecule and to elucidate its degradation pathways nih.govmdpi.comajpaonline.comjrespharm.comnih.gov. These studies involve exposing the drug substance or drug product to exaggerated conditions more severe than accelerated stability testing mdpi.comresearchgate.net. Common stress conditions include:

Hydrolytic Degradation: Exposure to acidic, neutral, and alkaline conditions, often at elevated temperatures nih.govajpaonline.comjrespharm.comnih.gov.

Oxidative Degradation: Treatment with oxidizing agents, such as hydrogen peroxide researchgate.netnih.govmdpi.comjrespharm.comnih.gov.

Photolytic Degradation: Exposure to UV and visible light researchgate.netnih.govmdpi.comjrespharm.comnih.govresearchgate.net.

Thermal Degradation: Exposure to elevated temperatures under dry or humid conditions nih.govmdpi.comjrespharm.comnih.govresearchgate.net.

The extent of degradation is typically monitored over time using stability-indicating analytical methods, commonly high-performance liquid chromatography (HPLC) ajpaonline.comresearchgate.netscholarsresearchlibrary.com. These studies help in identifying potential degradation products, understanding their formation mechanisms, and developing analytical methods that can accurately quantify the parent drug in the presence of these degradation products researchgate.netajpaonline.comscholarsresearchlibrary.com.

Identification and Characterization of Degradation Products

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy are also valuable for obtaining detailed structural information about isolated degradation products nih.govresearchgate.netnih.govnih.govresearchgate.net. By combining data from these spectroscopic techniques, the chemical structures of unknown degradation products can be elucidated nih.govmdpi.comnih.gov.

Once identified, the degradation products are often synthesized or isolated to confirm their structures and to serve as reference standards for routine quality control analysis nih.govnih.gov. Understanding the degradation pathways and the structures of the degradation products is essential for developing stable formulations and setting appropriate specifications for impurities mdpi.commdpi.com.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to understand how a ligand, such as a drug molecule, might interact with a biological target, typically a protein or enzyme. nih.gov By simulating the binding process, researchers can gain insights into the binding affinity, mode of interaction, and the key residues involved in the interaction. nih.govfrontiersin.org

In studies involving compounds structurally related to doxaminol, molecular docking has been employed to explore potential biological targets. For instance, investigations into the binding of antihistamine compounds with protein targets have utilized docking simulations to identify crucial interactions within the binding site. researchgate.net These studies often reveal the importance of specific hydrogen bonds and hydrophobic interactions in stabilizing the ligand-receptor complex. mdpi.com The insights gained from such modeling are pivotal for the rational design of new molecules with improved potency and selectivity. fiveable.me

Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (SMR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a statistical correlation between molecular descriptors (physicochemical properties) and the observed activity. mdpi.com QSAR studies are essential for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com

A typical QSAR study involves calculating a variety of molecular descriptors for a series of compounds with known activities. These descriptors can encode information about the molecule's steric, electronic, and hydrophobic properties. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model. mdpi.com The validity and predictive power of the resulting QSAR model are rigorously assessed through internal and external validation techniques. nih.gov Such models provide valuable information about which molecular features are most important for the desired biological effect. nih.gov

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) (Preclinical/Theoretical)

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical determinants of its potential success as a drug. nih.govlongdom.org In silico ADME prediction models offer a rapid and cost-effective way to evaluate these properties in the early stages of drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. researchgate.netnih.govbepls.com

These computational models can predict a wide range of ADME properties, including solubility, permeability, metabolic stability, and potential for drug-drug interactions. researchgate.net By flagging potential liabilities early on, these predictions guide the optimization of lead compounds to improve their drug-like characteristics. bepls.com

Cell Membrane Permeability Predictions

The ability of a molecule to pass through cell membranes is a crucial aspect of its absorption and distribution. nih.gov Computational models can predict cell membrane permeability based on various molecular properties, such as lipophilicity (logP), molecular size, and the number of hydrogen bond donors and acceptors. These predictions help in assessing the potential for oral bioavailability and distribution to various tissues.

Intestinal Absorption Modeling

For orally administered drugs, absorption from the gastrointestinal tract is a key step. In silico models are used to predict the extent of intestinal absorption. These models often incorporate descriptors related to solubility and permeability to estimate the fraction of a dose that is absorbed into the bloodstream.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. nih.govnih.gov DFT calculations can provide detailed information about a molecule's geometry, electronic properties, and reactivity. scispace.com These calculations are valuable for understanding the fundamental chemical properties of a compound. aps.org

In the context of drug design, DFT can be used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and bond dissociation energies. scispace.com This information can shed light on a molecule's reactivity, stability, and potential sites for metabolic transformation. researchgate.netresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. youtube.com By simulating the dynamic behavior of a system, MD can provide insights into the conformational changes of molecules, the stability of ligand-protein complexes, and the interactions with the surrounding environment, such as a solvent or a lipid membrane. arxiv.orgnih.gov

Cheminformatics and Bioinformatics Approaches

Cheminformatics and bioinformatics have emerged as indispensable tools in modern drug discovery and development, offering computational methods to predict and analyze the interactions between chemical compounds and biological systems. These approaches have been applied to the study of Doxylamine (B195884) to elucidate its molecular properties, predict its biological targets, and understand its mechanism of action at a molecular level.

Theoretical molecular modeling studies have been instrumental in investigating the bioactivity of Doxylamine. One area of significant research has been its potential interaction with the spike protein of SARS-CoV-2, the virus responsible for COVID-19. researchgate.net The spike protein is crucial for the virus's entry into human cells by binding to the ACE2 receptor. researchgate.net Computational studies have explored Doxylamine's ability to block this interaction. researchgate.net

A key aspect of these computational studies is conformational analysis, which aims to identify the most stable three-dimensional structures of a molecule. For Doxylamine, conformational analysis has been performed using the PM3 method, resulting in the identification of six stable conformations. researchgate.net The lowest energy conformation is then typically optimized using more advanced methods like Density Functional Theory (DFT) at the B3LYP/6-31++G(d,p) level of theory. researchgate.net This provides a detailed understanding of the molecule's geometry and electronic structure. researchgate.net

Molecular docking simulations are a cornerstone of cheminformatics, used to predict the binding orientation and affinity of a ligand to a target protein. In the case of Doxylamine, docking studies have been conducted with the spike receptor-binding domain (RBD) of SARS-CoV-2 (PDB ID: 6M0J). researchgate.net These simulations help to identify potential binding sites and the nature of the interactions, such as hydrogen bonds and hydrophobic interactions, between Doxylamine and the protein. researchgate.net

To further validate the stability of the predicted ligand-receptor complex, molecular dynamics (MD) simulations are employed. For Doxylamine, a 125 ns MD simulation was performed to assess the stability of its complex with the ACE2 binding site of the SARS-CoV-2 spike protein. researchgate.net Such simulations provide insights into the dynamic behavior of the complex over time, reinforcing the findings from molecular docking. researchgate.net

The table below summarizes some of the key computational methods and findings related to the study of Doxylamine.

| Computational Method | Application to Doxylamine | Key Findings |

| Conformational Analysis (PM3) | Identification of stable 3D structures of Doxylamine. | Six stable conformations were identified. researchgate.net |

| Density Functional Theory (DFT) | Optimization of the lowest energy conformation. | Provided detailed geometric and electronic structure. researchgate.net |

| Molecular Docking | Prediction of binding to SARS-CoV-2 spike protein (RBD). | Identified potential inhibitory activity against the spike protein. researchgate.net |

| Molecular Dynamics (MD) Simulation | Verification of the stability of the Doxylamine-spike protein complex. | Confirmed the stability of the interaction within the ACE2 binding site over 125 ns. researchgate.net |

These cheminformatics and bioinformatics approaches provide a powerful framework for understanding the molecular basis of Doxylamine's activity and for exploring its potential therapeutic applications. By integrating computational modeling with experimental data, researchers can accelerate the process of drug discovery and design.

Structure Activity/mechanism Relationship Studies

Elucidation of Key Structural Motifs for Observed Preclinical Activity

The antihistaminic activity of doxylamine (B195884) and other first-generation antihistamines is dependent on several key structural features that form the basic pharmacophore required for H1 receptor antagonism. These motifs are crucial for the molecule to bind effectively to the receptor and exert its inhibitory action.

The fundamental structure of most first-generation H1-antihistamines, including doxylamine, can be generalized as Ar-X-C-C-N, where:

A Connecting Atom (X): In the case of doxylamine, this is an oxygen atom, classifying it as an amino alkyl ether. This ether linkage provides a specific spatial relationship between the aromatic rings and the amino group. Other first-generation antihistamines may have a carbon or nitrogen atom at this position.

An Alkyl Chain: Typically an ethylene (B1197577) chain (-CH2-CH2-), this acts as a spacer, connecting the ether linkage to the terminal nitrogen atom. Branching of this chain generally results in a less active compound.

A Terminal Tertiary Amine: For maximal activity, the terminal nitrogen atom should be a tertiary amine, such as the dimethylamino group found in doxylamine. This amino group is basic and becomes protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue (like aspartate) in the histamine (B1213489) H1 receptor.

The combination of these structural motifs in a specific three-dimensional arrangement allows doxylamine to effectively compete with histamine for binding to the H1 receptor, thereby preventing the downstream signaling that leads to allergic symptoms.

Impact of Stereochemistry on Molecular Interactions and Biological Activity

Doxylamine possesses a chiral center at the carbon atom bonded to the phenyl group, the pyridyl group, the oxygen of the ethoxyamine side chain, and a methyl group. nih.gov This means that doxylamine exists as a pair of enantiomers: R-(+)-doxylamine and S-(-)-doxylamine. Commercially available doxylamine is typically a racemic mixture, containing equal amounts of both enantiomers. jopcr.com

Stereochemistry plays a pivotal role in the biological activity of doxylamine, as the three-dimensional arrangement of atoms significantly influences how the molecule interacts with its biological target, the histamine H1 receptor. The binding pocket of the H1 receptor is itself chiral, composed of asymmetrically arranged amino acid residues. This chirality leads to stereoselective binding, where one enantiomer fits better into the binding site than the other, resulting in a higher affinity and greater biological activity.

Studies have been conducted to resolve the racemic mixture of doxylamine and evaluate the antihistaminic activity of the individual enantiomers. Research has demonstrated that the R-(+)-enantiomer of doxylamine exhibits a higher affinity for the H1 receptor and possesses greater antihistaminic activity compared to the S-(-)-enantiomer.

| Compound | Antihistaminic Activity (%) |

|---|---|

| R-(+)-Doxylamine succinate (B1194679) | 95.83 |

| Racemic Doxylamine succinate | 91.66 |

| S-(-)-Doxylamine succinate | 87.50 |

This table is based on data from a study evaluating the antihistaminic activity of doxylamine isomers using isolated guinea pig ileum and tracheal chain models. jopcr.com

The higher potency of the R-(+)-enantiomer underscores the importance of stereochemistry in the molecular interactions between doxylamine and the H1 receptor. jopcr.com The specific spatial arrangement of the phenyl, pyridyl, and ethoxyamine groups in the R configuration allows for a more optimal fit and stronger binding interactions within the chiral environment of the receptor's active site. This stereoselectivity is a key consideration in the development of more potent and potentially safer antihistaminic drugs.

Rational Design Principles for Doxylamine Analogues

The rational design of doxylamine analogues aims to improve its therapeutic profile by enhancing its affinity and selectivity for the H1 receptor while minimizing off-target effects, most notably sedation. The sedative properties of first-generation antihistamines like doxylamine are primarily due to their ability to cross the blood-brain barrier and interact with H1 receptors in the central nervous system. wikipedia.org

Key principles for the rational design of doxylamine analogues include:

Modification of Physicochemical Properties to Limit CNS Penetration: One of the primary goals in designing newer antihistamines is to reduce sedation. This can be achieved by modifying the doxylamine structure to increase its polarity and reduce its lipophilicity, thereby hindering its ability to cross the lipophilic blood-brain barrier. Introducing polar functional groups, such as carboxyl or hydroxyl groups, or creating zwitterionic structures are common strategies. These modifications can increase the molecule's hydrophilic character, keeping it primarily in the periphery where it can still exert its anti-allergic effects without causing significant drowsiness.

Enhancing Selectivity for the H1 Receptor: Doxylamine, like other first-generation antihistamines, can also interact with other receptors, such as muscarinic, serotonergic, and adrenergic receptors, leading to side effects like dry mouth, blurred vision, and dizziness. Rational design can focus on modifying the structure to increase its selectivity for the H1 receptor. This involves fine-tuning the shape and electronic properties of the molecule to maximize interactions with the unique features of the H1 receptor binding site while minimizing interactions with the binding sites of other receptors.

Bioisosteric Replacement: This strategy involves replacing a functional group in the doxylamine molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. ufrj.brresearchgate.net For example, the phenyl or pyridyl rings could be replaced with other aromatic or heteroaromatic systems to explore new interactions with the receptor binding site. Similarly, the ether linkage or the tertiary amine could be modified through bioisosteric replacement to alter the molecule's flexibility, basicity, and metabolic stability.

Structure-Based Drug Design: With the increasing availability of high-resolution crystal structures of the histamine H1 receptor, structure-based design approaches can be employed. nih.gov By visualizing how doxylamine binds to the receptor, medicinal chemists can design new analogues that make more optimal contacts with the amino acid residues in the binding pocket. This can lead to the development of compounds with higher affinity and selectivity. For instance, designing molecules that can form additional hydrogen bonds or hydrophobic interactions within the receptor can significantly enhance potency.

By applying these rational design principles, it is possible to develop novel doxylamine analogues with an improved therapeutic index, characterized by potent antihistaminic activity in the periphery and a reduced propensity to cause central nervous system side effects.

Future Research Directions and Unexplored Avenues

Development of Advanced Synthetic and Stereoselective Methodologies

Current synthetic approaches for related compounds like doxylamine (B195884) often result in racemic mixtures. ajol.inforesearchgate.net However, the biological activity can reside predominantly in a specific enantiomer, suggesting a need for the development of advanced stereoselective synthesis for Doxaminol to potentially enhance its efficacy and specificity. ajol.inforesearchgate.net Future research should focus on exploring novel chiral catalysts and auxiliaries to control the stereochemical outcome of key synthetic steps. ajol.inforesearchgate.netnih.govresearchgate.netnih.gov Techniques such as asymmetric catalysis, chiral resolution, and the application of biocatalysis could be investigated to achieve high enantiomeric excess and yield of desired this compound stereoisomers. researchgate.net Optimizing reaction conditions, including temperature, pressure, and solvent systems, will be critical in developing efficient and scalable stereoselective routes. ajol.infonih.gov

Future research in this area could aim to generate data such as:

| Methodology Explored | Target Stereoisomer | Expected Enantiomeric Excess (ee) | Expected Yield (%) | Potential Challenges |

| Asymmetric Catalysis | Enantiomer A | > 95% | > 80% | Catalyst cost, ligand design |

| Chiral Auxiliary Approach | Enantiomer B | > 90% | > 75% | Auxiliary recovery, step count |

| Biocatalysis | Enantiomer A or B | > 98% | > 85% | Enzyme availability, substrate scope |

| Stereoselective Crystallization | Enantiomer A or B | > 99% | Variable | Crystal formation, scalability |

Novel Preclinical Models for In-Depth Mechanistic Elucidation

To gain a deeper understanding of this compound's mechanism of action, particularly concerning its potential influence on neurotransmitter systems and other biological pathways, the development and utilization of novel preclinical models are essential. ontosight.ai While animal models have been used in the study of related compounds onelook.comannualreviews.org, future research could benefit from more complex and predictive systems. This includes the development of advanced in vitro models, such as co-culture systems of relevant cell types (e.g., neurons and glial cells) or organ-on-a-chip platforms that mimic the complexity of human organs. zhangqiaokeyan.com Furthermore, genetically modified animal models that overexpress, underexpress, or lack specific potential targets of this compound could provide valuable insights into its precise molecular interactions and downstream effects. These models would allow for detailed investigations into cellular signaling pathways, receptor binding kinetics, and the impact of this compound on complex biological processes.

Potential data generated from these models could include:

| Model System | Research Focus | Key Data Types | Potential Insights |

| Neuron-Glial Co-cultures | Cellular interactions, neuroinflammation | Cytokine levels, neurotransmitter release, cell viability | Impact on neuronal health and support cells |

| Organ-on-a-Chip (e.g., brain) | Tissue-level responses, permeability | Barrier integrity, electrical activity, metabolite profiles | How this compound affects organ function and distribution |

| Genetically Modified Animals | Target validation, pathway analysis | Gene expression, protein levels, behavioral data | Confirming/denying specific target involvement, in vivo effects |

| 3D Cell Cultures | Cell morphology, drug penetration | Imaging data, viability assays, gene expression | How this compound interacts with cells in a more physiological context |

Integration of Multi-Omics Data in this compound Research (e.g., metabolomics, proteomics in cell lines/animal models)

The application of multi-omics approaches, such as metabolomics and proteomics, in this compound research holds significant potential for providing a holistic view of its biological impact. nih.govnih.govmdpi.comresearchgate.netarxiv.orgnih.govmedrxiv.orgnih.govbiorxiv.org By integrating data from these different omics layers in this compound-treated cell lines or animal models, researchers can gain a comprehensive understanding of the molecular changes induced by the compound. nih.govnih.govmdpi.comresearchgate.netarxiv.orgnih.govmedrxiv.orgnih.govbiorxiv.org Metabolomics can reveal alterations in metabolic pathways and identify specific metabolites affected by this compound treatment. nih.govresearchgate.netnih.govbiorxiv.org Proteomics can provide insights into changes in protein expression levels, post-translational modifications, and protein-protein interactions, shedding light on the cellular machinery influenced by the compound. nih.govresearchgate.net Integrating these datasets with other omics data, such as transcriptomics, could help build a more complete picture of the regulatory networks and pathways involved in this compound's effects. nih.govmedrxiv.org

Future multi-omics studies could generate and integrate data such as:

| Omics Layer | Data Generated | Potential Analysis | Insights Gained |

| Metabolomics | Identification and quantification of metabolites | Pathway analysis, metabolite set enrichment | Impact on cellular metabolism, identification of biomarkers |

| Proteomics | Identification and quantification of proteins | Differential protein expression, protein interaction networks | Affected cellular processes, identification of protein targets |

| Transcriptomics | Gene expression levels | Gene set enrichment analysis, regulatory network analysis | Changes in gene activity, identification of key genes |

| Integrated Analysis | Correlation and network analysis across omics layers | Identification of key nodes and pathways, predictive modeling | Comprehensive understanding of biological response |

Exploration of Unconventional Biological Targets in Preclinical Systems

While this compound's potential interaction with neurotransmitter systems has been noted ontosight.ai, future research should explore the possibility of it interacting with unconventional biological targets. This approach, which moves beyond the most obvious or historically studied targets, can uncover novel mechanisms of action and potential therapeutic applications. nih.gov Utilizing advanced screening techniques in preclinical systems, such as phenotypic screening in diverse cell lines or high-throughput screening against large panels of receptors, enzymes, and transporters, could help identify these unconventional targets. nih.gov Furthermore, in silico approaches, including molecular docking and virtual screening against novel target classes, could guide experimental investigations. nih.govmdpi.com Identifying such targets could lead to a re-evaluation of this compound's therapeutic potential and pave the way for new drug development strategies.

Research in this area might involve:

| Screening Method | Preclinical System Used | Data Generated | Potential Outcome |

| Phenotypic Screening | Diverse cell lines | Cellular responses (e.g., proliferation, morphology) | Identification of unexpected biological activities |

| High-Throughput Screening | Protein panels | Binding affinities, enzyme activity | Identification of novel interacting proteins |

| In Silico Screening | Protein databases | Predicted binding poses, scores | Prioritization of potential targets for testing |

| Target Deconvolution | Treated cells/tissues | Protein binding, pathway analysis | Identification of direct or indirect targets |

Application of Green Chemistry Principles in this compound Synthesis and Analysis

Future efforts in green chemistry for this compound could focus on:

| Green Chemistry Principle Applied | Research Focus | Expected Outcome | Metrics for Evaluation |

| Prevention of Waste | Redesigning synthetic steps | Reduced byproducts, fewer purification steps | E-factor, Process Mass Intensity (PMI) |

| Use of Less Hazardous Chemicals | Substituting reagents and solvents | Lower toxicity profile of the process | Hazard scores, solvent guides |

| Design for Energy Efficiency | Optimizing reaction conditions, continuous flow | Reduced energy consumption | Energy usage per unit of product |

| Use of Renewable Feedstocks | Exploring bio-based starting materials | Reduced reliance on petrochemicals | Percentage of renewable content |

| Catalysis | Developing catalytic synthetic routes | Increased reaction efficiency, reduced waste | Turnover Number (TON), Turnover Frequency (TOF) |

By pursuing these future research directions, the scientific community can build a more comprehensive understanding of this compound, potentially unlocking new therapeutic possibilities and ensuring its development aligns with sustainable chemical practices.

Q & A

Q. How should researchers document and share raw data from this compound studies to enhance reproducibility?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit datasets in repositories like Figshare or Zenodo with detailed metadata (e.g., experimental conditions, instrument calibration logs). Use standardized formats (e.g., ISA-Tab for omics data) and include code for statistical analyses (R/Python scripts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.